22-(4-Hydroxyphenyl)-23,24,25,26,27-pentanor Vitamin D3
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Overview
Description
22-(4-Hydroxyphenyl)-23,24,25,26,27-pentanor Vitamin D3 is a synthetic analog of Vitamin D3, designed to exhibit specific biological activities. This compound is characterized by the presence of a hydroxyphenyl group, which imparts unique chemical and biological properties. It is of significant interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 22-(4-Hydroxyphenyl)-23,24,25,26,27-pentanor Vitamin D3 typically involves multiple steps, starting from commercially available precursors. The key steps include the introduction of the hydroxyphenyl group and the formation of the pentanor structure. Common synthetic routes may involve:
Hydroxylation: Introduction of the hydroxy group to the phenyl ring using reagents like hydroxylamine or hydrogen peroxide under acidic or basic conditions.
Formation of Pentanor Structure: This involves cyclization reactions, often using catalysts like palladium or platinum complexes to facilitate the formation of the desired ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
22-(4-Hydroxyphenyl)-23,24,25,26,27-pentanor Vitamin D3 undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the hydroxy group can yield phenolic derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include oxidized quinones, reduced phenols, and various substituted phenyl derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its role in modulating biological pathways, particularly those involving Vitamin D receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and bone health-promoting properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals, as well as in the formulation of dietary supplements.
Mechanism of Action
The mechanism of action of 22-(4-Hydroxyphenyl)-23,24,25,26,27-pentanor Vitamin D3 involves its interaction with Vitamin D receptors (VDRs). Upon binding to VDRs, it modulates the expression of various genes involved in calcium homeostasis, immune response, and cell proliferation. The hydroxyphenyl group enhances its binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
22-(4-Hydroxyphenyl)-Vitamin D3: Similar structure but lacks the pentanor modification.
25-Hydroxyvitamin D3: A naturally occurring form of Vitamin D3 with hydroxylation at the 25th position.
1,25-Dihydroxyvitamin D3: The active form of Vitamin D3 with hydroxylation at both the 1st and 25th positions.
Uniqueness
22-(4-Hydroxyphenyl)-23,24,25,26,27-pentanor Vitamin D3 is unique due to its specific structural modifications, which confer distinct biological activities. The presence of the hydroxyphenyl group and the pentanor structure enhances its stability, receptor binding affinity, and therapeutic potential compared to other Vitamin D3 analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
168408-60-4 |
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Molecular Formula |
C₂₈H₃₈O₂ |
Molecular Weight |
406.6 |
Synonyms |
4-[(2R)-2-[(1R,3aS,4E,7aR)-Octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]propyl]phenol; _x000B_[1R-[1α(R*),3aβ,4E(1Z,5S*),7aα]]-4-[2-[Octahydro-4-[(5-hydroxy-2-methylenecyclohexylidene)ethylidene]-7a-meth |
Origin of Product |
United States |
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